2-[(2,4-dichlorophenoxy)methyl]-1-[2-(naphthalen-2-yloxy)ethyl]-1H-benzimidazole
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Overview
Description
2-[(2,4-Dichlorophenoxy)methyl]-1-[2-(naphthalen-2-yloxy)ethyl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole core substituted with dichlorophenoxy and naphthalen-2-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorophenoxy)methyl]-1-[2-(naphthalen-2-yloxy)ethyl]-1H-benzimidazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dichlorophenoxy and naphthalen-2-yloxy groups through nucleophilic substitution reactions. Common reagents used in these reactions include dichlorophenol, naphthol, and various alkylating agents. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenoxy)methyl]-1-[2-(naphthalen-2-yloxy)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the dichlorophenoxy or naphthalen-2-yloxy groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides, aryl halides, and other nucleophiles in the presence of bases like K2CO3 or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-[(2,4-Dichlorophenoxy)methyl]-1-[2-(naphthalen-2-yloxy)ethyl]-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorophenoxy)methyl]-1-[2-(naphthalen-2-yloxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenoxy)methyl]-1-ethyl-1H-benzimidazole
- Methyl 2-(2,4-dichlorophenoxy)propionate
- 2-(2,4-Dichlorophenoxy)-N0-[2-(2,4-dichlorophen-oxy)acetyl]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[(2,4-dichlorophenoxy)methyl]-1-[2-(naphthalen-2-yloxy)ethyl]-1H-benzimidazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H20Cl2N2O2 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-(2-naphthalen-2-yloxyethyl)benzimidazole |
InChI |
InChI=1S/C26H20Cl2N2O2/c27-20-10-12-25(22(28)16-20)32-17-26-29-23-7-3-4-8-24(23)30(26)13-14-31-21-11-9-18-5-1-2-6-19(18)15-21/h1-12,15-16H,13-14,17H2 |
InChI Key |
AOMDTTOVZAJEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4N=C3COC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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